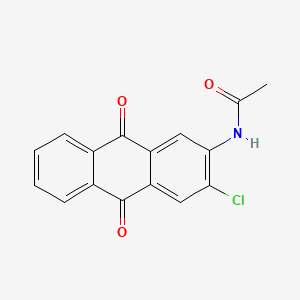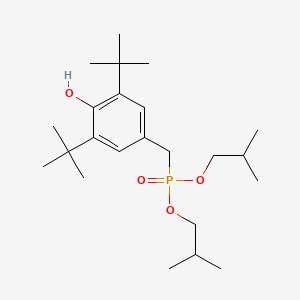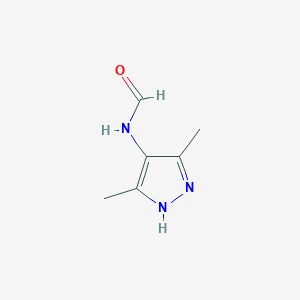![molecular formula C20H26N2O7 B11707244 2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11707244.png)
2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a molecular formula of C20H26N2O7 This compound is characterized by the presence of a phthalimide group and a macrocyclic ether-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Formation of the Phthalimide Group: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide group.
Macrocyclic Ether Formation: The macrocyclic ether-amine structure is synthesized through a series of reactions involving the cyclization of ethylene glycol derivatives with an amine.
Coupling Reaction: The final step involves coupling the phthalimide group with the macrocyclic ether-amine structure under specific reaction conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phthalimide derivatives.
Scientific Research Applications
2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The macrocyclic ether-amine structure allows for specific binding interactions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid
- 2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)hept-2,4,6-trienal
Uniqueness
The uniqueness of this compound lies in its combination of a phthalimide group with a macrocyclic ether-amine structure
Properties
Molecular Formula |
C20H26N2O7 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H26N2O7/c23-18(15-22-19(24)16-3-1-2-4-17(16)20(22)25)21-5-7-26-9-11-28-13-14-29-12-10-27-8-6-21/h1-4H,5-15H2 |
InChI Key |
HONJMUOVNUBALW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-methylbenzamide](/img/structure/B11707175.png)

![N-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11707192.png)
![N'-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11707200.png)



![4-chloro-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B11707215.png)

![3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11707220.png)

![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707234.png)
![6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione](/img/structure/B11707241.png)

